Chemical structure of 3-Chloro-2-fluoro-4-thiocyanatoaniline
Chemical structure of 3-Chloro-2-fluoro-4-thiocyanatoaniline
An In-Depth Technical Guide to the Chemical Architecture and Synthetic Utility of 3-Chloro-2-fluoro-4-thiocyanatoaniline
Executive Summary
In the realm of advanced medicinal chemistry and agrochemical development, polyhalogenated anilines serve as indispensable building blocks. 3-Chloro-2-fluoro-4-thiocyanatoaniline (CAS: 329926-78-5) is a highly specialized, polyfunctional intermediate. By strategically masking a reactive thiol group as a thiocyanate (-SCN) on a heavily decorated aromatic ring, chemists can perform complex downstream functionalizations—such as N-alkylation or cross-coupling—without the risk of oxidative dimerization (disulfide formation) that typically plagues free thiophenols.
This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, the mechanistic rationale behind its synthesis, and step-by-step protocols for its application in drug discovery pipelines.
Structural & Physicochemical Profiling
The molecular architecture of 3-Chloro-2-fluoro-4-thiocyanatoaniline features a highly specific push-pull electronic system. The amino group (-NH₂) acts as a strong electron-donating group via resonance (+M effect), activating the ring. Conversely, the fluorine (-F), chlorine (-Cl), and thiocyanate (-SCN) groups exert strong electron-withdrawing inductive effects (-I).
This specific arrangement dictates the molecule's reactivity. The steric bulk of the chlorine atom at position 3 forces incoming electrophiles to interact selectively, while the fluorine at position 2 increases the acidity of the amine protons, making the compound an excellent candidate for specialized amide couplings [1].
Table 1: Quantitative Physicochemical Data
| Property | Value / Specification |
| IUPAC Name | 4-Amino-2-chloro-3-fluorophenyl thiocyanate |
| CAS Registry Number | 329926-78-5 [2] |
| Molecular Formula | C₇H₄ClFN₂S |
| Molecular Weight | 202.64 g/mol |
| MDL Number | MFCD12026028 |
| Key IR Stretch (Predicted) | ~2150 cm⁻¹ (Sharp, -C≡N stretch of thiocyanate) |
| Solubility Profile | Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in H₂O |
Synthetic Methodology: Regioselective Thiocyanation
The synthesis of 3-Chloro-2-fluoro-4-thiocyanatoaniline relies on the electrophilic aromatic substitution (EAS) of 3-chloro-2-fluoroaniline.
Mechanistic Rationale (Causality)
Why does the thiocyanate group selectively install at the 4-position? The amino group is a powerful ortho/para director. In 3-chloro-2-fluoroaniline, the ortho position (C2) is already occupied by fluorine. The other ortho position (C6) is sterically hindered by the adjacent amine and lacks the electronic stabilization found at the para position (C4). When an electrophilic thiocyanating agent (formed in situ from ammonium thiocyanate and an oxidant) is introduced, it exclusively attacks the sterically unencumbered and electronically favored C4 position[4, 6].
Fig 1: Reaction pathway for the regioselective electrophilic thiocyanation of the aniline core.
Experimental Protocol: Oxidative Thiocyanation
This protocol is designed as a self-validating system; the disappearance of the starting material via TLC and the appearance of a distinct IR nitrile stretch confirm successful conversion.
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Preparation of the Reagent Complex: Dissolve 1.0 equivalent (eq) of 3-chloro-2-fluoroaniline and 2.5 eq of ammonium thiocyanate (NH₄SCN) in glacial acetic acid (or a methanol/acid mixture) under continuous magnetic stirring at 0–5 °C.
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Electrophile Generation: Slowly add 1.1 eq of molecular bromine (Br₂) or a greener oxidant like potassium persulfate (K₂S₂O₈) dropwise over 30 minutes. Crucial Step: Maintaining low temperatures prevents the over-oxidation of the sensitive aniline nitrogen.
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Reaction Progression: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
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Quenching & Workup: Pour the reaction mixture into ice water and neutralize carefully with saturated sodium bicarbonate (NaHCO₃) until pH 7-8 is reached.
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Isolation: Extract the aqueous layer with dichloromethane (DCM) (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure 3-Chloro-2-fluoro-4-thiocyanatoaniline.
Downstream Applications: The Thiophenol Pathway
A critical piece of chemical logic dictates the use of this compound: It cannot be cyclized into a benzothiazole. Benzothiazole synthesis requires the amine and thiocyanate groups to be ortho to one another. Because they are para in this molecule, intramolecular cyclization is geometrically impossible.
Instead, this compound is primarily utilized as a stable "masked" thiophenol. Free thiophenols are notoriously difficult to handle—they emit foul odors, are highly toxic, and rapidly oxidize in air to form insoluble disulfides. By keeping the sulfur masked as a thiocyanate, chemists can perform harsh reactions on the amine (e.g., amide couplings for antibacterial or DGAT2 inhibitor synthesis [3]) and subsequently unmask the sulfur to form a thioether [5].
Fig 2: Divergent downstream synthetic pathways highlighting the utility of the masked thiol.
Experimental Protocol: Reduction to Free Thiophenol
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Solvation: Dissolve 1.0 eq of 3-Chloro-2-fluoro-4-thiocyanatoaniline in anhydrous ethanol under a strict inert atmosphere (Nitrogen or Argon). Note: Oxygen must be excluded to prevent immediate disulfide formation upon reduction.
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Reduction: Add 2.0 eq of sodium borohydride (NaBH₄) in small portions at 0 °C. Alternatively, hydrazine hydrate can be utilized as a scalable reducing agent [5].
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Cleavage: Stir the mixture at room temperature for 2 hours. The nucleophilic hydride attacks the nitrile carbon of the thiocyanate, expelling the cyanide ion and leaving the thiolate anion.
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Acidification: Carefully quench the reaction with 1M HCl (in a well-ventilated fume hood, as toxic HCN gas is generated as a byproduct) until the pH reaches 3. This protonates the thiolate to the free thiol.
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Immediate Capture: Extract rapidly with degassed ethyl acetate. The resulting 4-amino-2-chloro-3-fluorothiophenol should be used immediately in the next synthetic step (e.g., alkylation with an alkyl halide to form a thioether) to ensure high yields.
Analytical Characterization & Handling
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Infrared Spectroscopy (IR): The most diagnostic feature of 3-Chloro-2-fluoro-4-thiocyanatoaniline is a sharp, strong absorption band at ~2145–2160 cm⁻¹ . This corresponds to the -C≡N stretch of the thiocyanate group. Disappearance of this peak during downstream reduction is the primary indicator of successful unmasking.
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Storage: The compound must be stored in a dry, sealed container at 2–8 °C (refrigerated) protected from light. Prolonged exposure to ambient moisture and heat can lead to slow hydrolysis of the thiocyanate group.
References
- Sigma-Aldrich. "3-Chloro-2-fluoro-4-thiocyanatoaniline | 329926-78-5".
- Synblock. "CAS 329926-78-5 | 3-Chloro-2-fluoro-4-thiocyanatoaniline".
- Google Patents. "Antibacterial compounds and methods for use (WO2013033228A1)". WIPO.
- ACS Omega.
- Google Patents. "A preparing method of albendazole (CN105585533A)". CNIPA.
- ACS Sustainable Chemistry & Engineering. "Singlet Oxygen-Mediated Regioselective Thiocyanation of Terminal Alkynes, Alkenes, Indoles, Pyrrole, Anilines, and Phenols". American Chemical Society.
